molecular formula C35H36ClNO3S B1676732 Montelukast CAS No. 158966-92-8

Montelukast

Cat. No. B1676732
M. Wt: 586.2 g/mol
InChI Key: UCHDWCPVSPXUMX-TZIWLTJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast is used to treat and prevent asthma. It decreases the symptoms and the number of acute asthma attacks . It helps to reduce inflammation and may be used to prevent asthma attacks in adults and children at least 2 years old .


Synthesis Analysis

The synthesis of Montelukast involves several steps. The asymmetric reduction of a compound leads to another compound which reacts with methylsulfonyl chloride to obtain an intermediate compound. This intermediate undergoes a substitution reaction with 1-mercaptomethylcyclopropylacetic acid to obtain another compound. This compound then undergoes a Heck coupling reaction with another compound under the action of a palladium catalyst to obtain a compound. Finally, this compound and a methyl Grignard reagent are subjected to direct addition reaction to obtain Montelukast .


Molecular Structure Analysis

Montelukast has a complex molecular structure. The unit cell contains two symmetry independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds . The molecular formula of Montelukast is C35H36ClNO3S .

Scientific Research Applications

Neurological Applications

  • Alzheimer's Disease Treatment : Montelukast has been shown to ameliorate memory impairment induced by amyloid-β (Aβ) in mice, suggesting potential as a novel treatment strategy for Alzheimer's disease. It does this by inhibiting neuroinflammation and apoptosis mediated by cysteinyl leukotriene receptor 1 (CysLT1R) signaling (Lai et al., 2014).

Respiratory and Allergic Disease Applications

  • Chronic Asthma and Fibrosis : Montelukast has demonstrated protective effects against airway inflammation and pulmonary fibrosis in a murine model of chronic asthma, reducing the release of Th2 cytokines and the expression of profibrotic proteins in the lung tissue (Shin et al., 2013).
  • Asthma and Rhinosinusitis Management : Montelukast is effective in treating chronic rhinosinusitis, especially as adjuvant therapy, showcasing its broader utility in respiratory conditions beyond asthma (Yelverton et al., 2016).

Cardiovascular and Anti-Inflammatory Applications

  • Atherosclerosis Prevention : Montelukast inhibits monocyte adhesion to endothelial cells, a crucial process in early atherosclerosis development. This action is linked to its ability to suppress adhesion molecule expression and is mediated by ERK5 and KLF2 signaling pathways (Di et al., 2017).

Reproductive Health Applications

  • Ovarian Tissue Protection : In rat models, montelukast showed protective effects against ischemia-reperfusion injury in ovaries, attenuating tissue damage through its antioxidant properties (Oral et al., 2011).

Safety And Hazards

Montelukast has been associated with serious mental health side effects, including agitation, aggressive behavior, anxiety, depression, abnormal dreams, and hallucinations . The FDA has required a Boxed Warning about these serious mental health side effects . In handling Montelukast, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151767-02-1 (sodium)
Record name Montelukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023334
Record name Montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cysteinyl leukotrienes (CysLT) like LTC4, LTD4, and LTE4, among others, are eicosanoids released by a variety of cells like mast cells and eosinophils. When such CysLT bind to corresponding CysLT receptors like CysLT type-1 receptors located on respiratory airway smooth muscle cells, airway macrophages, and on various pro-inflammatory cells like eosinophils and some specific myeloid stem cells activities that facilitate the pathophysiology of asthma and allergic rhinitis are stimulated. In particular, CysLT-mediated airway bronchoconstriction, occluding mucous secretion, vascular permeability, and eosinophil recruitment are all types of effects that facilitate asthma. Alternatively, in allergic rhinitis, CysLTs are released by the nasal mucosa when exposed to allergens during both early and late phase reactions and participate in eliciting symptoms of allergic rhinitis like a congested nose and airway. Subsequently, montelukast is a leukotriene receptor antagonist that binds with high affinity and selectivity to the CysLT type 1 receptor, which consequently assists in inhibiting any physiological actions of CysLTs like LTC4, LTD4, and LTE4 at the receptor that may facilitate asthma or allergic rhinitis., Montelukast inhibits bronchoconstriction due to antigen challenge. Montelukast is a selective leukotriene receptor antagonist of the cysteinyl leukotriene CysLT1 receptor. The cysteinyl leukotrienes (LTC4 , LTD4, LTE4) are products of arachidonic acid metabolism that are released from various cells, including mast cells and eosinophils. They bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Binding of cysteinyl leukotrienes to leukotriene receptors has been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, factors that contribute to the signs and symptoms of asthma. Montelukast binding to the CysLT1, receptor is high-affinity and selective, preferring the CysLT1 receptor to other pharmacologically important airway receptors, such as the prostanoid, cholinergic, or beta-adrenergic receptor. Montelukcast inhibits physiologic actions of LTD4 at the CysLT1 receptors, without any agonist activity., Because of the role of leukotrienes in the pathogenesis of asthma, modification of leukotriene activity may be used to reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. Inhibition of leukotriene-mediated effects may be achieved by drugs that interrupt 5-lipoxygenase activity and prevent formation of leukotrienes (e.g., zileuton) or by antagonism of leukotriene activity at specific receptor sites in the airway (e.g., montelukast, zafirlukast). The antagonist activity of montelukast is selective, competitive, and reversible. Montelukast competitively inhibits the action of LTD4 at a subgroup of CysLT receptors (CysLT1) in airway smooth muscle. In vitro, montelukast possesses affinity for the CysLT1 receptor that is similar to that of LTD4. In in vitro studies, montelukast antagonized contraction of isolated animal smooth muscle produced by LTD4, but did not antagonize contraction produced by LTC4. In animal studies, montelukast antagonized contraction of airway smooth muscle produced by LTD4 or antigen.
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Montelukast

CAS RN

158966-92-8
Record name Montelukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158966-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montelukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHM278SD3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montelukast
Reactant of Route 2
Reactant of Route 2
Montelukast
Reactant of Route 3
Reactant of Route 3
Montelukast
Reactant of Route 4
Montelukast
Reactant of Route 5
Montelukast
Reactant of Route 6
Reactant of Route 6
Montelukast

Citations

For This Compound
54,800
Citations
A Markham, D Faulds - Drugs, 1998 - Springer
… ▴ Montelukast is a selective antagonist of the leukotriene D 4 (LTD4) receptor. In patients with asthma, montelukast … ▴ In studies evaluating the effects of various dosages of montelukast …
Number of citations: 101 link.springer.com
A Nayak, RB Langdon - Drugs, 2007 - Springer
… , montelukast treatment has resulted in significant improvements in both, compared with placebo. Montelukast is … at similar frequencies in patients taking either montelukast or placebo. …
Number of citations: 222 link.springer.com
…, A Becker, Pediatric Montelukast Study Group… - Jama, 1998 - jamanetwork.com
… Montelukast was well tolerated and demonstrated a safety profile generally similar to … adult studies with montelukast. Overall, the results of this study suggest that montelukast would be …
Number of citations: 685 jamanetwork.com
N Barnes, M Thomas, D Price, H Tate - Journal of allergy and clinical …, 2005 - Elsevier
… demonstrated the efficacy of montelukast for treating asthma; … , and tolerability of montelukast in clinical practice for treating … seen in patients prescribed montelukast for asthma that used …
Number of citations: 72 www.sciencedirect.com
A Nayak - Expert opinion on pharmacotherapy, 2004 - Taylor & Francis
… Montelukast is an effective and well-tolerated preventative treatment for asthma and allergic … particularly montelukast, may seem appropriate. Clinical trials have shown that montelukast …
Number of citations: 133 www.tandfonline.com
…, Montelukast Clinical Research Study … - Archives of internal …, 1998 - jamanetwork.com
… The prespecified patient subgroup that was blindly switched from montelukast to placebo … the beneficial effects of montelukast, and withdrawal of montelukast did not cause rebound …
Number of citations: 656 jamanetwork.com
LC Altman, Z Munk, J Seltzer, N Noonan… - Journal of allergy and …, 1998 - Elsevier
… (1)to determine whether montelukast can improve the … montelukast causes a dose-related response between 10 to 200 mg per day, and (3) to determine the safety profile of montelukast …
Number of citations: 182 www.sciencedirect.com
MJ Noonan, P Chervinsky, M Brandon… - European …, 1998 - Eur Respiratory Soc
… 10 and 50 mg montelukast treatment groups and placebo … montelukast causes a dose-related improvement in patientreported asthma end-points over the range 2–50 mg. Montelukast …
Number of citations: 241 erj.ersjournals.com
G Philip, C Hustad, G Noonan, MP Malice… - Journal of allergy and …, 2009 - Elsevier
… trials of montelukast. … montelukast, 9,287 received placebo, and 8,346 received active control; AEs possibly related to suicidality were rare and were similar between the montelukast …
Number of citations: 127 www.sciencedirect.com
H Cheng, JA Leff, R Amin, BJ Gertz, M De Smet… - Pharmaceutical …, 1996 - Springer
… montelukast sodium were linear. Gender had little or no effect on the kinetics of montelukast … Safety results from this study indicate that intravenous doses of montelukast sodium from 3 …
Number of citations: 173 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.